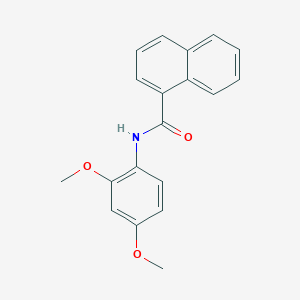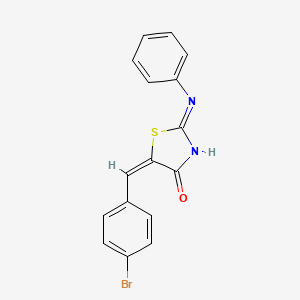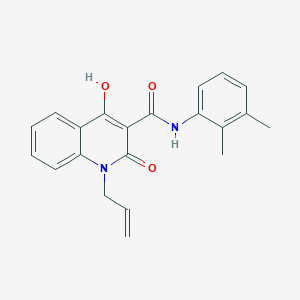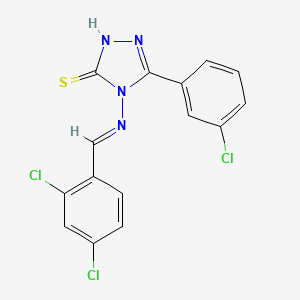![molecular formula C27H28N2O5 B12045330 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B12045330.png)
4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 2-ISOPROPYL-5-METHYLPHENOL with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with hydrazine to form a hydrazone derivative. The final step involves the esterification of the hydrazone derivative with 4-METHOXYBENZOIC ACID under acidic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 2-FLUOROBENZOATE
- 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 2-CHLOROBENZOATE
- 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 2-METHYLBENZOATE
Uniqueness
4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE is unique due to its specific structural features, such as the methoxybenzoate moiety, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C27H28N2O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H28N2O5/c1-18(2)24-14-5-19(3)15-25(24)33-17-26(30)29-28-16-20-6-10-23(11-7-20)34-27(31)21-8-12-22(32-4)13-9-21/h5-16,18H,17H2,1-4H3,(H,29,30)/b28-16+ |
InChI Key |
GRHXPWBWIFKBEG-LQKURTRISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12045254.png)



![N-(4-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12045282.png)




![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045304.png)



![ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12045321.png)
